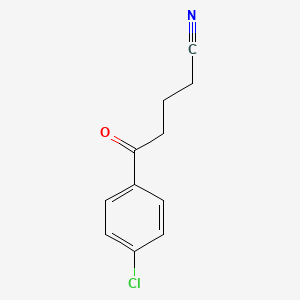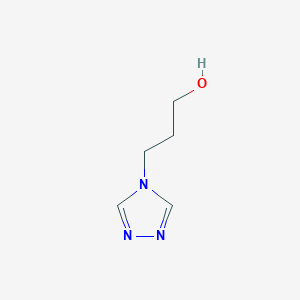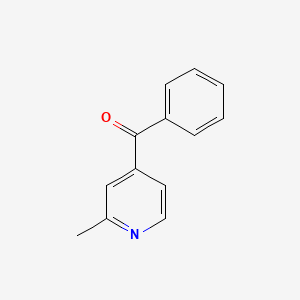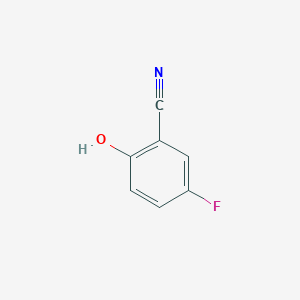
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Descripción general
Descripción
“2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H14O . It is related to Ethanone, a class of compounds that have a carbonyl group directly connected to an aromatic ring .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” consists of a five-membered ring attached to an ethan-1-ol group . The molecular weight of this compound is 160.2124 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Compounds derived from 2,3-dihydro-1H-inden-1-one, which is structurally related to 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, have been synthesized and shown to possess significant antibacterial and antifungal activities . These compounds have been tested against a variety of pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Aspergillus niger, and Candida albicans . The presence of halo-aryl and heterocyclic tags in these derivatives enhances their antimicrobial efficacy, making them potential candidates for developing new antimicrobial agents.
Pharmacological Applications
The indenone structure, which is a core part of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, exhibits a wide range of pharmacological properties. Notably, compounds with this structure have shown activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease . The versatility of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Synthesis of Fluorinated Chalcone Motifs
Fluorinated chalcone motifs derived from 2,3-dihydro-1H-inden-1-one have been synthesized and studied for their antimicrobial properties. These motifs, such as (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one , have shown to be effective against both bacterial and fungal agents . The incorporation of fluorine atoms into the chalcone structure can significantly alter the biological activity, making these compounds interesting for further research.
Cognitive and Memory Function Improvement
Research has indicated that 2,3-dihydro-1H-inden-1-one derivatives can act as dual inhibitors for phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) , which are targets for improving cognitive and memory functions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Biological Potential of Indole Derivatives
The indole nucleus, which is related to the structure of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, is found in many bioactive compounds with clinical and biological applications. These compounds have shown high affinity to multiple receptors, which is beneficial for developing new derivatives with useful properties .
Development of New Synthetic Organic Compounds
The structure of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol can be utilized in the development of new synthetic organic compounds. By updating current antimicrobial concepts and discovering agents with promising activity and structure, it can contribute to overcoming the resistance of microbes to current antimicrobials .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDATFJPKUJBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488889 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
CAS RN |
38425-66-0 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)







